molecular formula C8H6BrIO2 B1528445 4-Bromo-5-iodo-2-methyl-benzoic acid CAS No. 1022983-51-2

4-Bromo-5-iodo-2-methyl-benzoic acid

Cat. No.: B1528445
CAS No.: 1022983-51-2
M. Wt: 340.94 g/mol
InChI Key: RVWSYPOXDJYFAQ-UHFFFAOYSA-N
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Description

4-Bromo-5-iodo-2-methyl-benzoic acid is an organic compound with the molecular formula C8H6BrIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-iodo-2-methyl-benzoic acid typically involves multi-step organic reactions. One common method includes the bromination and iodination of 2-methyl-benzoic acid. The process begins with the bromination of 2-methyl-benzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by iodination using iodine and an oxidizing agent like nitric acid to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-iodo-2-methyl-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used under mild conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzoic acids.

    Oxidation and Reduction Reactions: Products include corresponding alcohols or ketones.

    Coupling Reactions: Products include biaryl compounds or other complex organic molecules.

Scientific Research Applications

4-Bromo-5-iodo-2-methyl-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-iodo-2-methyl-benzoic acid depends on its specific application. In chemical reactions, the presence of bromine and iodine atoms makes the compound highly reactive, allowing it to participate in various substitution and coupling reactions. The carboxylic acid group can interact with other functional groups, facilitating the formation of new chemical bonds. In biological systems, its derivatives may interact with specific molecular targets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-iodo-2-methyl-benzoic acid is unique due to the specific positions of the bromine, iodine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

4-bromo-5-iodo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWSYPOXDJYFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-5-iodo-2-methyl-benzoic acid
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